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molecular formula C10H7Cl2NS B096933 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole CAS No. 17969-22-1

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Cat. No. B096933
M. Wt: 244.14 g/mol
InChI Key: UEJQTBKTWJQBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933328

Procedure details

11.95 g (40 mmol) of the 4-chlorothiobenzimidic acid-3-chloroacetonyl ester hydrochloride obtained in (b) were introduced into 40 ml concentrated sulphuric acid at room temperature, with stirring, left to stand at room temperature for 30 minutes and then poured onto ice. The crystallate was drawn off, washed free of acid with water, and dried.
Name
4-chlorothiobenzimidic acid-3-chloroacetonyl ester hydrochloride
Quantity
11.95 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4](=O)[CH2:5][S:6][C:7](=[NH:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1>S(=O)(=O)(O)O>[Cl:2][CH2:3][C:4]1[N:15]=[C:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[S:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
4-chlorothiobenzimidic acid-3-chloroacetonyl ester hydrochloride
Quantity
11.95 g
Type
reactant
Smiles
Cl.ClCC(CSC(C1=CC=C(C=C1)Cl)=N)=O
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC(CSC(C1=CC=C(C=C1)Cl)=N)=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
poured onto ice
WASH
Type
WASH
Details
washed free of acid with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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